An In-depth Technical Guide to the Physicochemical Properties of Methyl Fluoroacetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fluoroacetate (MFA) is a highly toxic ester of fluoroacetic acid. Despite its toxicity, its unique chemical properties make it a subject of interest in various research fields, including as a precursor in the synthesis of fluorinated compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of methyl fluoroacetate, detailed experimental protocols for their determination, and an examination of its primary mechanism of toxicity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.
Core Physicochemical Properties
Methyl fluoroacetate is a colorless liquid with a faint, fruity odor. Its key physical and chemical identifiers are summarized below.
Table 1: General and Chemical Identifiers of Methyl Fluoroacetate
| Property | Value |
| IUPAC Name | Methyl 2-fluoroacetate |
| Synonyms | Methyl 2-fluoroethanoate, Fluoroacetic acid methyl ester |
| CAS Number | 453-18-9 |
| Molecular Formula | C₃H₅FO₂ |
| Molecular Weight | 92.07 g/mol |
| Appearance | Colorless liquid |
| Odor | Odorless to faint fruity smell |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of methyl fluoroacetate, crucial for its handling, application, and safety considerations in a laboratory setting.
Table 2: Thermodynamic and Physical Properties of Methyl Fluoroacetate
| Property | Value | Temperature (°C) | Pressure |
| Boiling Point | 104.5 °C.[1] | - | 760 mmHg |
| Melting Point | -35.0 °C.[1] | - | - |
| Density | 1.1744 g/cm³.[2] | 20 | - |
| Vapor Pressure | 31 mmHg | 25 | - |
| Flash Point | -32 °C.[1] | - | - |
| Refractive Index | 1.37 | 20 | - |
Table 3: Solubility and Partitioning of Methyl Fluoroacetate
| Property | Value | Conditions |
| Solubility in Water | 117 g/L.[1] | 25 °C |
| Solubility in Organic Solvents | Slightly soluble in petroleum ether.[1] | - |
Experimental Protocols
Detailed methodologies for the synthesis of methyl fluoroacetate and the determination of its key physicochemical properties are provided below. These protocols are based on established laboratory techniques.
Synthesis of Methyl Fluoroacetate
A common method for the synthesis of methyl fluoroacetate is the nucleophilic substitution reaction between methyl chloroacetate and potassium fluoride.[3][4][5][6]
Objective: To synthesize methyl fluoroacetate from methyl chloroacetate and potassium fluoride.
Materials:
-
Methyl chloroacetate
-
Potassium fluoride (anhydrous)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Reaction vessel equipped with a stirrer, heater, and condenser
-
Separation funnel
-
Distillation apparatus
Procedure:
-
In a reaction vessel, add anhydrous potassium fluoride and a phase-transfer catalyst to the solvent (DMF).
-
Stir the mixture and heat it to the reaction temperature (typically between 60-110°C).[3][6]
-
Slowly add methyl chloroacetate to the heated mixture while stirring continuously. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Continue the reaction for several hours (e.g., 2.5-5 hours) until completion, which can be monitored by techniques like gas chromatography.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium chloride byproduct and any unreacted potassium fluoride.
-
The filtrate, containing methyl fluoroacetate, solvent, and any unreacted starting material, is then subjected to distillation to isolate the pure methyl fluoroacetate. The fraction collected at the boiling point of methyl fluoroacetate (104.5°C) is the desired product.[1]
Synthesis workflow for methyl fluoroacetate.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of liquid.[7][8][9][10]
Objective: To determine the boiling point of methyl fluoroacetate using a micro-scale technique.
Materials:
-
Methyl fluoroacetate (sample)
-
Capillary tube (sealed at one end)
-
Small test tube or melting point capillary tube
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus)
-
Rubber band or wire to attach the capillary to the thermometer
Procedure:
-
Add a small amount (a few drops) of methyl fluoroacetate to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., mineral oil) or place it in a melting point apparatus.
-
Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Melting Point (Capillary Method)
As methyl fluoroacetate is a liquid at room temperature, this protocol would be applicable after freezing the sample.[2][11][12][13][14]
Objective: To determine the melting point of solidified methyl fluoroacetate.
Materials:
-
Frozen methyl fluoroacetate (sample)
-
Capillary tube (sealed at one end)
-
Melting point apparatus or a heating bath setup
-
Thermometer
Procedure:
-
Finely powder a small amount of the frozen methyl fluoroacetate.
-
Pack the powdered solid into the capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a heating bath.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[15][16][17][18][19]
Objective: To determine the density of methyl fluoroacetate using a pycnometer.
Materials:
-
Pycnometer
-
Analytical balance
-
Methyl fluoroacetate (sample)
-
Distilled water (for calibration)
-
Thermometer
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_water).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with methyl fluoroacetate and repeat step 3 to obtain the weight of the pycnometer filled with the sample (m_sample).
-
The density of methyl fluoroacetate (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility in Water (Flask Method)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[20][21][22][23][24]
Objective: To determine the solubility of methyl fluoroacetate in water.
Materials:
-
Methyl fluoroacetate
-
Distilled water
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical method for determining the concentration of methyl fluoroacetate (e.g., gas chromatography)
-
Centrifuge
Procedure:
-
Add an excess amount of methyl fluoroacetate to a known volume of distilled water in a flask.
-
Place the flask in a constant temperature bath (e.g., 25°C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After stirring, allow the mixture to stand in the constant temperature bath for a period to allow for phase separation.
-
To ensure complete separation of the undissolved methyl fluoroacetate, centrifuge a sample of the aqueous phase.
-
Carefully take an aliquot of the clear aqueous supernatant.
-
Determine the concentration of methyl fluoroacetate in the aliquot using a suitable analytical method.
-
The determined concentration represents the water solubility of methyl fluoroacetate at the experimental temperature.
Mechanism of Toxicity: Inhibition of the Krebs Cycle
The high toxicity of methyl fluoroacetate stems from its metabolic conversion into a potent inhibitor of a key enzyme in cellular respiration. This process is often referred to as "lethal synthesis."
Upon entering the body, methyl fluoroacetate is hydrolyzed to fluoroacetate. Fluoroacetate is then converted to fluoroacetyl-CoA, which can condense with oxaloacetate to form fluorocitrate. Fluorocitrate is a structural analog of citrate and acts as a competitive inhibitor of the enzyme aconitase in the Krebs (citric acid) cycle. The inhibition of aconitase leads to a blockage of the Krebs cycle, causing an accumulation of citrate and a depletion of cellular energy (ATP), ultimately leading to cell death.
Inhibition of the Krebs cycle by methyl fluoroacetate.
Chemical Reactivity and Stability
Methyl fluoroacetate is stable under normal conditions. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][25] In the presence of strong acids or bases, it can be hydrolyzed to fluoroacetic acid and methanol. It is incompatible with strong oxidizing agents. Upon decomposition, it can emit toxic fumes of fluoride.
Safety and Handling
Methyl fluoroacetate is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][25] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Due to its high toxicity by ingestion, inhalation, and skin absorption, any exposure should be treated as a medical emergency.
Disclaimer: This document is intended for informational purposes for research and development professionals and does not constitute a safety manual. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols when handling this substance.[1][25][26][27]
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